3-Iodo-1H-indazole-6-carboxylic acid 3-Iodo-1H-indazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1086391-11-8
VCID: VC2915382
InChI: InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
SMILES: C1=CC2=C(NN=C2C=C1C(=O)O)I
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol

3-Iodo-1H-indazole-6-carboxylic acid

CAS No.: 1086391-11-8

Cat. No.: VC2915382

Molecular Formula: C8H5IN2O2

Molecular Weight: 288.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1H-indazole-6-carboxylic acid - 1086391-11-8

Specification

CAS No. 1086391-11-8
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
IUPAC Name 3-iodo-2H-indazole-6-carboxylic acid
Standard InChI InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Standard InChI Key PTPFULUJKFPTCV-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1C(=O)O)I
Canonical SMILES C1=CC2=C(NN=C2C=C1C(=O)O)I

Introduction

Fundamental Properties and Identification

Basic Identification Parameters

3-Iodo-1H-indazole-6-carboxylic acid is a well-defined chemical entity with specific identification parameters that distinguish it from other compounds. The compound was first registered in chemical databases in 2009 and has been updated as recently as February 2022, indicating ongoing research interest in this molecule .

Table 1: Basic Identification Parameters of 3-Iodo-1H-indazole-6-carboxylic acid

ParameterValue
Chemical Name3-Iodo-1H-indazole-6-carboxylic acid
CAS Registry Number1086391-11-8
Molecular FormulaC₈H₅IN₂O₂
Molecular Weight288.04 g/mol
Database Creation Date2009-05-29
Last Modified2025-02-22

The compound is recognized in chemical databases under several synonyms, including 3-Iodo-1H-indazole-6-Carbocylic acid, 3-iodo-2H-indazole-6-carboxylic acid, and 1H-Indazole-6-carboxylic acid, 3-iodo- . It is also associated with the identifier MFCD11499016, which is commonly used in commercial chemical catalogs and research laboratories .

Structural Characteristics

3-Iodo-1H-indazole-6-carboxylic acid features a bicyclic indazole core structure with strategic functional group placement. The indazole ring system consists of a benzene ring fused with a pyrazole ring, creating a nitrogen-containing heterocyclic compound. The key substitutions include:

  • An iodine atom at the 3-position of the indazole ring

  • A carboxylic acid group (-COOH) at the 6-position on the benzene portion of the indazole

This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Physical and Chemical Properties

Chemical Properties

The chemical behavior of 3-Iodo-1H-indazole-6-carboxylic acid is largely influenced by its functional groups:

  • The carboxylic acid group provides typical acid-base chemistry, allowing for salt formation and esterification reactions

  • The iodine substituent at the 3-position serves as a potential site for various coupling reactions, particularly metal-catalyzed cross-coupling transformations common in synthetic organic chemistry

  • The indazole nitrogen atoms offer sites for potential alkylation, coordination with metals, or hydrogen bonding interactions

The compound contains both hydrogen bond donors and acceptors due to the presence of the -COOH group and the nitrogen atoms in the indazole ring system, which would influence its intermolecular interactions and solubility properties .

Related Derivatives and Comparative Analysis

Structural Derivatives

Several structurally related compounds appear in chemical databases, representing various modifications to the basic 3-Iodo-1H-indazole-6-carboxylic acid framework. These derivatives primarily involve modifications at three key positions:

  • The carboxylic acid group (esterification)

  • The indazole nitrogen (N-alkylation)

  • Additional substitutions on the indazole ring system

Table 2: Comparison of 3-Iodo-1H-indazole-6-carboxylic acid and Its Major Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
3-Iodo-1H-indazole-6-carboxylic acidC₈H₅IN₂O₂288.041086391-11-8Parent compound
3-Iodo-4-nitro-1H-indazole-6-carboxylic acidC₈H₄IN₃O₄333.04885521-14-2Additional nitro group at 4-position
3-Iodo-1H-indazole-6-carboxylic acid methyl esterC₉H₇IN₂O₂302.07885518-82-1Methyl esterification of carboxylic acid
3-Iodo-1-methyl-1H-indazole-6-carboxylic acidC₉H₇IN₂O₂302.071363381-70-7N-methylation of indazole nitrogen

3-Iodo-4-nitro-1H-indazole-6-carboxylic acid

This derivative incorporates an additional nitro group at the 4-position of the indazole ring. This structural modification significantly alters the electronic properties of the compound, making it more electron-deficient due to the strong electron-withdrawing effect of the nitro group .

Key physical properties of this nitro derivative include:

  • Density: 2.4±0.1 g/cm³

  • Boiling Point: 585.8±50.0 °C at 760 mmHg

  • Flash Point: 308.1±30.1 °C

  • LogP: 2.76

  • Polar Surface Area: 111.80000

The presence of the nitro group increases the molecular weight to 333.04 g/mol and likely enhances the compound's electrophilicity, potentially making it more reactive toward nucleophiles in certain chemical transformations .

3-Iodo-1H-indazole-6-carboxylic acid methyl ester

The methyl ester derivative represents a common functional group transformation that protects the carboxylic acid and modifies its reactivity. This modification:

  • Reduces the compound's acidity by converting the carboxylic acid to an ester

  • Potentially increases lipophilicity and membrane permeability

  • Changes hydrogen bonding capabilities by removing the acidic hydrogen

The methyl ester (methyl 3-iodo-1H-indazole-6-carboxylate) has a molecular weight of 302.07 g/mol and is referenced in chemical databases under CAS number 885518-82-1 . According to database entries, this compound was first registered in 2008 and has been updated as recently as April 2025 .

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

This derivative features N-methylation at the 1-position nitrogen of the indazole ring. The N-methylation:

  • Blocks the acidic N-H position, preventing it from acting as a hydrogen bond donor

  • Creates a fixed tautomeric form, potentially increasing stability

  • Potentially alters the electronic distribution within the indazole system

This compound has the same molecular weight as the methyl ester derivative (302.07 g/mol) but a different structure and CAS number (1363381-70-7) . According to computed properties, this compound has:

  • XLogP3-AA: 1.8

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 3

  • Rotatable Bond Count: 1

  • Exact Mass: 301.95523 Da

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